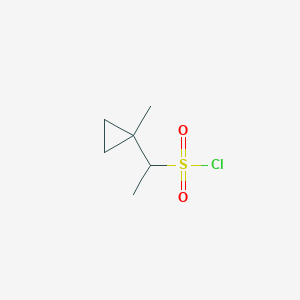
1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclopropyl ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-methylcyclopropylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Environmental Research: It is employed in studies related to the degradation and environmental impact of sulfonyl chloride derivatives.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts specific steric and electronic properties that can influence its reactivity and applications .
Biological Activity
1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to explore its synthesis, biological activity, and applications based on diverse research findings.
This compound has the molecular formula C6H11ClO2S. It features a sulfonyl functional group, which is known for its reactivity and ability to form various derivatives that can exhibit biological activity.
Synthesis
Synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For this compound, specific synthetic routes may vary, but the general principles apply.
Antimicrobial Activity
Sulfonyl chlorides, including this compound, have been studied for their antimicrobial properties. Research has indicated that compounds with sulfonyl groups can inhibit the growth of various bacteria and fungi. For instance, a study on related sulfonyl phenoxides showed moderate activity against Candida albicans and weak activity against several Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Sulfonyl Compounds
| Compound | Activity Against | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 5-chloro-1-ethyl-2-methyl... | C. albicans | 19.00 ± 0.25 | |
| 5-chloro-1-ethyl-2-methyl... | MSSA | Weak | |
| 5-chloro-1-ethyl-2-methyl... | E. coli | Weak |
Enzyme Inhibition
Sulfonyl fluorides have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism. Although specific data on this compound is limited, the structure-activity relationship studies suggest that similar sulfonyl compounds can selectively inhibit enzyme activity, indicating potential therapeutic applications in metabolic disorders .
Table 2: Inhibition of FAAH by Sulfonyl Compounds
| Compound | Inhibition Type | Reference |
|---|---|---|
| Hexadecyl sulfonylfluoride | Potent inhibitor | |
| Other sulfonyl fluorides | Selective inhibition |
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have been evaluated in various biological contexts:
- Inhibition of Lipid Metabolism : Research indicates that certain sulfonamide derivatives can effectively regulate lipid synthesis pathways, which could be extrapolated to understand the potential effects of similar sulfonyl compounds .
- Anticancer Activity : Some studies have explored the anticancer potential of sulfonamide derivatives, suggesting that modifications in the sulfonyl group can enhance biological activity against cancer cell lines .
Properties
Molecular Formula |
C6H11ClO2S |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6(2)3-4-6/h5H,3-4H2,1-2H3 |
InChI Key |
OXEIZMPFPQTNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















